(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide is a useful research compound. Its molecular formula is C18H20F3N3OS2 and its molecular weight is 415.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide is a complex organic compound notable for its unique structural features and potential biological activities. This article discusses its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Structural Characteristics
This compound features:
- Chirality : Multiple stereocenters contribute to its biological activity.
- Trifluoromethyl Group : Enhances lipophilicity, affecting absorption and distribution.
- Imidazole-Thiazole Core : Potentially increases selectivity for biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by modulating cell signaling pathways.
- Antimicrobial Effects : The compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Potential to reduce inflammation through specific enzyme interaction.
The biological activity of this compound is often linked to its ability to interact with specific enzymes or receptors. For example:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Signaling Modulation : The compound may influence pathways critical for cell proliferation and survival.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Imatinib | Kinase inhibitor | Anticancer |
Sulfamethoxazole | Sulfonamide | Antimicrobial |
Trifluridine | Fluorinated nucleoside | Antiviral |
The unique trifluoromethyl substitution and imidazole-thiazole core structure of this compound may enhance its selectivity for certain biological targets compared to the compounds listed above.
Study 1: Anticancer Efficacy
In a study evaluating the antiproliferative effects of various compounds against breast cancer cell lines, this compound showed promising results with a significant reduction in cell viability at micromolar concentrations. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.21 μM, showcasing its potent antibacterial effects. Molecular docking studies indicated strong binding interactions with bacterial DNA gyrase .
Properties
IUPAC Name |
2-methyl-N-[(1R)-2,2,2-trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl]propane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3OS2/c1-11-14(15(18(19,20)21)23-27(25)17(2,3)4)26-16-22-13(10-24(11)16)12-8-6-5-7-9-12/h5-10,15,23H,1-4H3/t15-,27?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXIIPIKXAPPEZ-JCHGGWTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(C(F)(F)F)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)[C@@H](C(F)(F)F)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.